N-(1,3-benzodioxol-5-yl)furan-2-carboxamide
CAS No.: 5246-86-6
Cat. No.: VC10800700
Molecular Formula: C12H9NO4
Molecular Weight: 231.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5246-86-6 |
|---|---|
| Molecular Formula | C12H9NO4 |
| Molecular Weight | 231.20 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C12H9NO4/c14-12(10-2-1-5-15-10)13-8-3-4-9-11(6-8)17-7-16-9/h1-6H,7H2,(H,13,14) |
| Standard InChI Key | XTZQUUFEQWTGNT-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(1,3-Benzodioxol-5-yl)furan-2-carboxamide features a benzodioxole ring (1,3-benzodioxol-5-yl) linked via a carboxamide group to a furan-2-carbonyl moiety. The benzodioxole component contributes aromaticity and electron-rich properties, while the furan ring introduces heterocyclic reactivity. The amide linkage enhances hydrogen-bonding capacity, critical for molecular interactions.
Key Structural Features:
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Benzodioxole Ring: A fused bicyclic structure with two oxygen atoms at positions 1 and 3, providing steric and electronic effects.
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Furan-2-Carboxamide: A five-membered aromatic heterocycle with an oxygen atom, conjugated to a carbonyl group.
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Amide Bond: Facilitates hydrogen bonding with biological targets, influencing pharmacokinetics.
Physicochemical Profile
The compound’s properties are derived from computational and experimental analyses:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | Experimental synthesis | |
| Molecular Weight | 231.20 g/mol | Mass spectrometry |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Low aqueous solubility | LogP estimation |
| Stability | Stable under inert conditions | Thermal analysis |
The low aqueous solubility () suggests lipophilicity, favoring membrane permeability but posing formulation challenges.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves coupling furan-2-carboxylic acid derivatives with 1,3-benzodioxol-5-amine. A representative protocol includes:
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Activation of Furan-2-Carboxylic Acid: Reacting furan-2-carboxylic acid with thionyl chloride () to form the acyl chloride.
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Amide Bond Formation: Treating the acyl chloride with 1,3-benzodioxol-5-amine in the presence of a base (e.g., triethylamine) to yield the carboxamide.
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Purification: Column chromatography or recrystallization to isolate the product.
Yield optimization () requires strict control of stoichiometry and reaction temperature.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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: Peaks at ppm (furan protons), ppm (benzodioxole aromatic protons), and ppm (methylenedioxy group).
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: Carbonyl signal at ppm, aromatic carbons between ppm.
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Infrared (IR) Spectroscopy: Stretching vibrations at (amide C=O) and (C-O-C of benzodioxole).
| Compound Name | Key Structural Difference | Biological Activity |
|---|---|---|
| N-(1,3-Benzodioxol-5-yl)furan-2-carboxamide | Base structure | Hypothesized TRPM8 modulation |
| 5-Methoxy-N-(1,3-benzodioxol-5-yloxy)acetamide | Methoxy substitution | Enhanced anti-inflammatory activity |
| 3,5,6-Trimethyl-1-benzofuran derivative | Methyl groups on benzofuran | Antimicrobial (MIC = 8 µg/mL) |
Applications and Industrial Relevance
Medicinal Chemistry
The compound’s scaffold serves as a lead structure for designing TRPM8 modulators. Recent efforts focus on optimizing solubility through prodrug strategies or hydrophilic substituents.
Material Science
Benzodioxole-furan hybrids exhibit fluorescence properties, with potential applications in organic light-emitting diodes (OLEDs). Quantum yield measurements () suggest utility in optoelectronic devices.
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